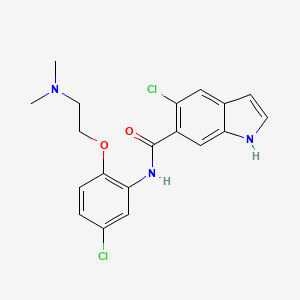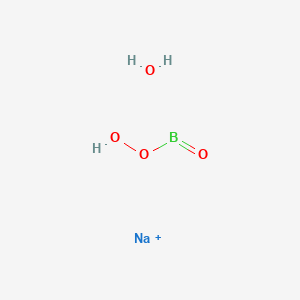
Sodium;hydroperoxy(oxo)borane;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Sodium;hydroperoxy(oxo)borane;hydrate can be synthesized through the reaction of borax (sodium tetraborate) with hydrogen peroxide in the presence of a mineral acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods involve the crystallization of sodium perborate from aqueous solutions, followed by drying to obtain the hydrate form .
Analyse Des Réactions Chimiques
Sodium;hydroperoxy(oxo)borane;hydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to form borates and hydrogen peroxide.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common reagents used in these reactions include acetic acid, methanol, and tungstophosphoric acid. Major products formed from these reactions include carboxylic acids, amides, and N-oxides .
Applications De Recherche Scientifique
Sodium;hydroperoxy(oxo)borane;hydrate has a wide range of scientific research applications:
Biology: It is employed in the oxidation of biological molecules and in the preparation of certain biochemical reagents.
Mécanisme D'action
The mechanism of action of sodium;hydroperoxy(oxo)borane;hydrate involves the release of active oxygen species, such as hydrogen peroxide, upon dissolution in water. These oxygen species can then participate in various oxidation reactions, targeting specific molecular pathways and functional groups. The compound’s ability to generate hydroperoxide anions at lower pH levels enhances its reactivity in different chemical environments .
Comparaison Avec Des Composés Similaires
Sodium;hydroperoxy(oxo)borane;hydrate can be compared with other boron-containing compounds such as:
Sodium borohydride (NaBH4): Used as a reducing agent in organic synthesis and hydrogen storage.
Ammonia borane (NH3BH3): Utilized in hydrogen storage and fuel cell applications.
Sodium borate (Na2B4O7):
This compound is unique due to its dual role as an oxidizing agent and a source of active oxygen species, making it versatile for both synthetic and industrial applications.
Propriétés
Formule moléculaire |
BH3NaO4+ |
|---|---|
Poids moléculaire |
100.82 g/mol |
Nom IUPAC |
sodium;hydroperoxy(oxo)borane;hydrate |
InChI |
InChI=1S/BHO3.Na.H2O/c2-1-4-3;;/h3H;;1H2/q;+1; |
Clé InChI |
MDGXUEVTGARGDK-UHFFFAOYSA-N |
SMILES canonique |
B(=O)OO.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



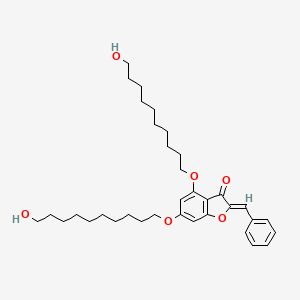
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
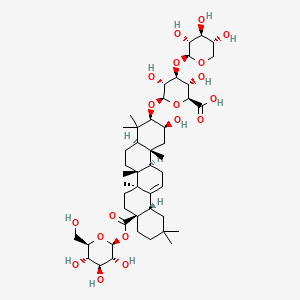
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
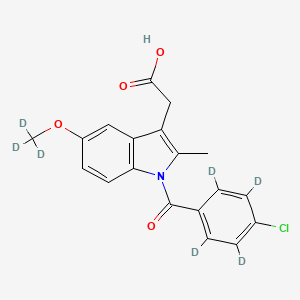
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
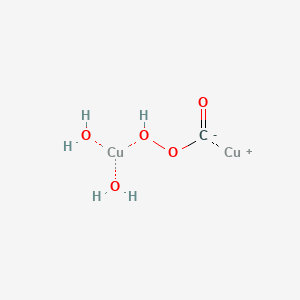
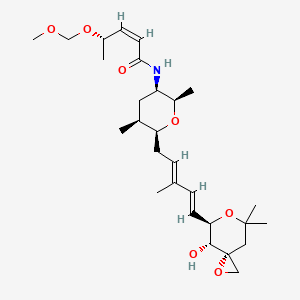
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
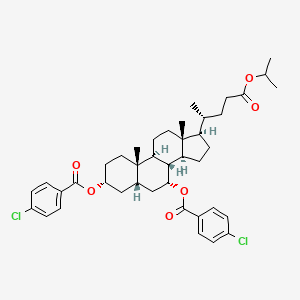
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
